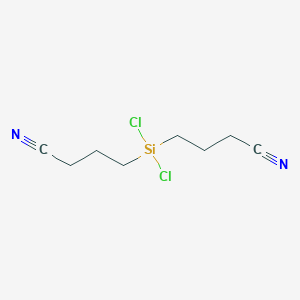

Bis(cyanopropyl)dichlorosilane

Description

Structure

3D Structure

Properties

IUPAC Name |

4-[dichloro(3-cyanopropyl)silyl]butanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12Cl2N2Si/c9-13(10,7-3-1-5-11)8-4-2-6-12/h1-4,7-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVFGRDOVEFUBES-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC#N)C[Si](CCCC#N)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12Cl2N2Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0061452 | |

| Record name | Butanenitrile, 4,4'-(dichlorosilylene)bis- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0061452 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1071-17-6 | |

| Record name | 4,4′-(Dichlorosilylene)bis[butanenitrile] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1071-17-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,4'-(Dichlorosilylene)bis(butyronitrile) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001071176 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Butanenitrile, 4,4'-(dichlorosilylene)bis- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Butanenitrile, 4,4'-(dichlorosilylene)bis- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0061452 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,4'-(dichlorosilylene)bis(butyronitrile) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.714 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4,4'-(Dichlorosilylene)bis(butyronitrile) | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R64C88J7BU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to Bis(cyanopropyl)dichlorosilane (CAS 1071-17-6)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bis(cyanopropyl)dichlorosilane (CAS 1071-17-6) is a versatile organosilane compound characterized by the presence of two cyanopropyl functional groups and two reactive chlorine atoms attached to a central silicon atom. This unique structure makes it a valuable precursor in the synthesis of specialized silicones and a coupling agent for modifying surfaces. Its ability to impart polarity and alter surface properties has led to its use in a range of applications, from chromatography to advanced materials. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and key applications, with a focus on its relevance to research and development in the scientific and pharmaceutical fields.

Chemical and Physical Properties

This compound is a straw-colored liquid with a high degree of reactivity, particularly with moisture. Its key physical and chemical properties are summarized in the table below for easy reference.

| Property | Value | Reference |

| CAS Number | 1071-17-6 | [1] |

| Molecular Formula | C₈H₁₂Cl₂N₂Si | [1] |

| Molecular Weight | 235.19 g/mol | [1] |

| Boiling Point | 173-177 °C at 1 mmHg | [1] |

| Density | 1.166 g/mL at 25 °C | [1] |

| Refractive Index | 1.4799 at 20 °C | [1] |

| Flash Point | 95 °C | [1] |

| Hydrolytic Sensitivity | Reacts rapidly with moisture, water, and protic solvents | [1] |

Synthesis

The primary industrial synthesis of this compound is achieved through the hydrosilylation of allyl cyanide with dichlorosilane. This reaction is typically catalyzed by a platinum-based catalyst.

Synthesis Pathway

The synthesis involves the addition of the silicon-hydrogen bond of dichlorosilane across the carbon-carbon double bond of allyl cyanide. The reaction proceeds via an anti-Markovnikov addition, resulting in the formation of the desired 3-cyanopropyl substituted silane.

References

Bis(cyanopropyl)dichlorosilane molecular structure and properties.

An In-depth Technical Guide to Bis(cyanopropyl)dichlorosilane

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a bifunctional organosilane molecule of interest in materials science and as a potential precursor in the development of advanced materials. Its structure, featuring two cyanopropyl groups and two reactive chlorine atoms attached to a central silicon atom, allows for a variety of chemical transformations. The cyano groups offer polarity and potential for further functionalization, while the dichlorosilyl group enables hydrolysis, condensation, and substitution reactions. This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, a detailed experimental protocol for its synthesis, and a discussion of its potential applications, particularly in the context of drug delivery systems.

Molecular Structure and Properties

This compound, with the chemical formula C₈H₁₂Cl₂N₂Si, possesses a tetrahedral geometry around the central silicon atom. The two chlorines and the carbon atoms of the two cyanopropyl chains are bonded to the silicon.

Physicochemical Properties

The known physicochemical properties of this compound are summarized in the table below. These properties are crucial for its handling, storage, and application in various chemical processes.

| Property | Value | Reference |

| Molecular Formula | C₈H₁₂Cl₂N₂Si | |

| Molecular Weight | 235.19 g/mol | |

| CAS Number | 1071-17-6 | |

| Appearance | Colorless to pale yellow liquid | |

| Boiling Point | 173-177 °C at 1 mmHg | [1][2] |

| Density | 1.166 g/cm³ at 25 °C | [2] |

| Refractive Index | 1.4799 at 20 °C | [1][2] |

| Flash Point | 95 °C | [2] |

| Hydrolytic Sensitivity | Reacts rapidly with moisture and protic solvents |

Spectroscopic and Structural Data

Detailed spectroscopic and structural data for this compound are not extensively reported in publicly available literature. However, based on the known structure, the following characteristic spectroscopic features would be expected:

| Spectroscopic Data (Expected) | Characteristic Features |

| ¹H NMR | Resonances corresponding to the propyl chain protons (-CH₂-CH₂-CH₂-CN), with distinct chemical shifts for the protons alpha, beta, and gamma to the silicon atom and the cyano group. |

| ¹³C NMR | Signals for the three unique carbon atoms of the propyl chain and the carbon of the nitrile group. |

| FT-IR | A characteristic sharp absorption band for the nitrile (C≡N) stretching vibration around 2240-2260 cm⁻¹. Bands corresponding to C-H stretching, Si-C stretching, and Si-Cl stretching would also be present. |

| Mass Spectrometry | The mass spectrum would show the molecular ion peak and characteristic fragmentation patterns, including the loss of chlorine atoms and cyanopropyl groups. The isotopic pattern for two chlorine atoms would be observable. |

| Structural Parameters (Estimated) | Value Range |

| Si-Cl Bond Length | 2.03 - 2.05 Å |

| Si-C Bond Length | 1.84 - 1.86 Å |

| Cl-Si-Cl Bond Angle | ~109.5° |

| C-Si-C Bond Angle | ~109.5° |

Synthesis of this compound

The primary method for the synthesis of this compound is the hydrosilylation of allyl cyanide with dichlorosilane.[3][4] This reaction involves the addition of the Si-H bond of dichlorosilane across the carbon-carbon double bond of allyl cyanide, typically catalyzed by a platinum-based catalyst.

Experimental Protocol: Hydrosilylation of Allyl Cyanide

The following is a generalized experimental protocol based on similar hydrosilylation reactions.[3]

Materials:

-

Dichlorosilane (H₂SiCl₂)

-

Allyl cyanide (CH₂=CHCH₂CN)

-

Hexachloroplatinic acid solution (Speier's catalyst) or Karstedt's catalyst in a suitable solvent (e.g., isopropanol)

-

Anhydrous toluene (or other suitable inert solvent)

-

Inert gas (Argon or Nitrogen)

Equipment:

-

Three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel.

-

Inert gas supply line.

-

Heating mantle.

-

Distillation apparatus for purification.

Procedure:

-

The reaction apparatus is thoroughly dried and assembled under an inert atmosphere.

-

A solution of allyl cyanide in anhydrous toluene is charged into the reaction flask.

-

A catalytic amount of the platinum catalyst is added to the flask.

-

The mixture is heated to a gentle reflux.

-

Dichlorosilane is added dropwise to the refluxing mixture from the dropping funnel over a period of 1-2 hours.

-

After the addition is complete, the reaction mixture is maintained at reflux for an additional 2-4 hours to ensure complete reaction.

-

The reaction progress can be monitored by FT-IR spectroscopy by observing the disappearance of the Si-H stretching band.

-

After cooling to room temperature, the solvent is removed under reduced pressure.

-

The crude product is purified by vacuum distillation to yield pure this compound.

Applications in Drug Development

While direct applications of this compound in drug development are not widely documented, its chemical nature suggests potential as a precursor or building block in the synthesis of drug delivery systems. Organosilanes are increasingly utilized in pharmaceutical and biomedical applications due to their biocompatibility and tunable properties.[5]

The cyano groups in this compound can be hydrolyzed to carboxylic acids or reduced to amines, providing functional handles for the attachment of drug molecules, targeting ligands, or hydrophilic polymers like polyethylene glycol (PEG). The dichlorosilyl group can be hydrolyzed to form silanols, which can then undergo condensation to form polysiloxane networks. This allows for the creation of silica-based nanoparticles or coatings for drug delivery vehicles.

The polarity imparted by the cyano groups could also be advantageous in modulating the solubility and release characteristics of encapsulated drugs.

Visualizations

Molecular Structure of this compound

Caption: Molecular structure of this compound.

Synthesis Workflow

Caption: General workflow for the synthesis of this compound.

Safety and Handling

This compound is a reactive chemical and should be handled with appropriate safety precautions in a well-ventilated fume hood. It is sensitive to moisture and will react with water and other protic solvents to release hydrogen chloride gas, which is corrosive and toxic. Personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn at all times.

Conclusion

This compound is a valuable bifunctional organosilane with potential applications in materials science and as a precursor for more complex molecules. This guide has provided an overview of its known properties, a detailed synthesis protocol, and a perspective on its potential utility in drug development. Further research into the specific properties and applications of this compound is warranted to fully explore its capabilities.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound | [gelest.com]

- 3. files.core.ac.uk [files.core.ac.uk]

- 4. researchgate.net [researchgate.net]

- 5. A Comprehensive Review on Processing, Development and Applications of Organofunctional Silanes and Silane-Based Hyperbranched Polymers - PMC [pmc.ncbi.nlm.nih.gov]

Synthesis of Bis(cyanopropyl)dichlorosilane via Hydrosilylation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of bis(cyanopropyl)dichlorosilane, a key intermediate in the development of specialized organosilicon compounds. The primary synthetic route explored is the hydrosilylation of allyl cyanide with dichlorosilane. This document provides a comprehensive overview of the reaction, including proposed experimental protocols, key reaction parameters, and relevant safety considerations. The information is intended to equip researchers and professionals in drug development and materials science with the necessary knowledge to approach this synthesis.

Introduction

This compound is a valuable bifunctional organosilane monomer. The presence of two cyanopropyl groups and two chlorine atoms on the silicon center allows for a variety of subsequent chemical modifications. The cyano groups can be hydrolyzed to carboxylic acids, reduced to amines, or participate in cycloaddition reactions, while the chloro groups are readily hydrolyzed or substituted with nucleophiles. This versatility makes it a crucial building block for the synthesis of polymers, surface modifiers, and complex molecules in pharmaceutical and materials science applications.

The most direct and atom-economical method for the formation of the silicon-carbon bond in this molecule is the hydrosilylation reaction. This process involves the addition of a silicon-hydride bond across the carbon-carbon double bond of an alkene, in this case, allyl cyanide. The reaction is typically catalyzed by transition metal complexes, most commonly those containing platinum.

Reaction Mechanism and Challenges

The hydrosilylation of alkenes with chlorosilanes, catalyzed by platinum complexes, is generally understood to proceed via the Chalk-Harrod mechanism or a closely related catalytic cycle. The key steps involve:

-

Oxidative Addition: The dichlorosilane (H₂SiCl₂) adds to the platinum(0) catalyst.

-

Alkene Coordination: The allyl cyanide molecule coordinates to the platinum center.

-

Insertion: The alkene inserts into the platinum-hydride bond. This step can proceed in two ways, leading to either the α-adduct (Markovnikov addition) or the β-adduct (anti-Markovnikov addition). For allyl cyanide, the formation of the terminal, linear γ-cyanopropyl (anti-Markovnikov) product is desired.

-

Reductive Elimination: The desired organosilane product is eliminated from the platinum complex, regenerating the active catalyst.

A significant challenge in the synthesis of this compound is achieving the disubstitution of dichlorosilane in a controlled manner. The reaction of dichlorosilane with functionalized alkenes, particularly electron-deficient ones like allyl cyanide, can be sluggish and prone to side reactions.[1] In some reported cases, the reaction of dichlorosilane with allyl cyanide did not proceed as expected, highlighting the need for careful optimization of reaction conditions.[1] A potential side reaction is the isomerization of allyl cyanide.

Due to these challenges, a two-step approach, where the monosubstituted product, (3-cyanopropyl)dichlorosilane, is first isolated and then reacted with a second equivalent of allyl cyanide, may offer better control and higher yields of the desired bis-adduct. However, for efficiency, a one-pot synthesis is often preferred.

Quantitative Data

The following tables summarize the key physical and chemical properties of the reactants and the final product.

Table 1: Properties of Reactants

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Boiling Point (°C) | Density (g/mL) |

| Dichlorosilane | H₂SiCl₂ | 101.01 | 8.3 | 1.22 (liquid at boiling point) |

| Allyl Cyanide | C₄H₅N | 67.09 | 119 | 0.834 |

Table 2: Properties of this compound [2]

| Property | Value |

| CAS Number | 1071-17-6 |

| Molecular Formula | C₈H₁₂Cl₂N₂Si |

| Molar Mass ( g/mol ) | 235.19 |

| Boiling Point | 173-177 °C at 1 mmHg |

| Density | 1.166 g/mL at 25 °C |

| Refractive Index | 1.4799 at 20 °C |

| Purity (Typical) | >95% |

Experimental Protocol (Proposed)

The following is a proposed experimental protocol for the synthesis of this compound via a one-pot hydrosilylation reaction. This procedure is based on general methods for the hydrosilylation of functionalized alkenes with dichlorosilane and should be performed by experienced chemists with appropriate safety precautions.[1]

4.1. Materials and Equipment

-

Dichlorosilane (H₂SiCl₂)

-

Allyl cyanide (CH₂=CHCH₂CN)

-

Speier's catalyst (H₂PtCl₆ solution in isopropanol) or Karstedt's catalyst

-

Anhydrous toluene (or other suitable high-boiling, inert solvent)

-

High-pressure stainless steel reactor (e.g., Parr reactor or Hoke cylinder) equipped with a magnetic stir bar, pressure gauge, thermocouple, and gas inlet/outlet valves[1]

-

Schlenk line and inert gas supply (Argon or Nitrogen)

-

Distillation apparatus for purification

4.2. Reaction Procedure

-

Reactor Preparation: The high-pressure reactor must be thoroughly cleaned, dried in an oven, and then cooled under a stream of inert gas to remove any moisture.

-

Charging the Reactor:

-

Under a positive pressure of inert gas, add anhydrous toluene to the reactor.

-

Add Speier's catalyst (e.g., 10-50 ppm Pt relative to the silane).

-

Add allyl cyanide (2.1 equivalents).

-

Seal the reactor.

-

-

Addition of Dichlorosilane:

-

Cool the reactor to a low temperature (e.g., -78 °C using a dry ice/acetone bath) to liquefy the dichlorosilane for easier handling.

-

Carefully condense a pre-weighed amount of dichlorosilane (1.0 equivalent) into the reactor through the gas inlet valve. The amount of dichlorosilane can be determined by weighing the cylinder before and after addition.[1]

-

-

Reaction Conditions:

-

After the addition of dichlorosilane, allow the reactor to warm to room temperature while stirring.

-

A slight induction period may be observed, followed by a spontaneous increase in temperature and pressure.[1] The reaction temperature should be carefully monitored and controlled. If necessary, use a cooling bath to maintain the temperature within a safe range (e.g., 40-60 °C).

-

After the initial exotherm subsides, the reaction mixture can be heated to a moderate temperature (e.g., 60-80 °C) for several hours to ensure complete reaction. The progress of the reaction can be monitored by observing the pressure drop in the reactor.

-

-

Work-up and Purification:

-

After the reaction is complete, cool the reactor to room temperature and carefully vent any excess pressure.

-

The crude reaction mixture is then transferred to a distillation apparatus under an inert atmosphere.

-

The solvent and any unreacted starting materials are removed by distillation at atmospheric pressure.

-

The desired product, this compound, is then purified by vacuum distillation.[2]

-

4.3. Characterization

The purified product should be characterized by standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ²⁹Si): To confirm the structure and purity of the compound.

-

Infrared (IR) Spectroscopy: To identify the characteristic functional groups, particularly the nitrile (C≡N) stretching vibration (around 2245 cm⁻¹) and the absence of the Si-H bond (around 2200 cm⁻¹).

-

Gas Chromatography-Mass Spectrometry (GC-MS): To determine the purity and identify any byproducts.

Visualization of the Experimental Workflow

The following diagram illustrates the key steps in the proposed synthesis of this compound.

Caption: Experimental workflow for the synthesis of this compound.

Safety Considerations

-

Dichlorosilane is a highly flammable, corrosive, and toxic gas that reacts violently with water. It should be handled with extreme caution in a well-ventilated fume hood by trained personnel using appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a face shield.

-

The reaction can be exothermic and lead to a rapid increase in pressure. The use of a high-pressure reactor with a pressure relief valve is mandatory. The reaction should be carefully monitored, and adequate cooling should be readily available.

-

Allyl cyanide is toxic and flammable. It should be handled in a fume hood with appropriate PPE.

-

The product, this compound, is expected to be corrosive and moisture-sensitive. It will react with water or moisture in the air to release hydrogen chloride (HCl) gas. All handling and storage should be under an inert atmosphere.

Conclusion

The synthesis of this compound via the hydrosilylation of allyl cyanide with dichlorosilane presents a direct route to this valuable organosilicon intermediate. However, the reaction requires careful control of conditions to avoid side reactions and ensure a safe operation. The proposed experimental protocol provides a framework for approaching this synthesis. Further optimization of catalyst systems, reaction temperature, and reactant stoichiometry may be necessary to achieve high yields and purity. The versatility of the resulting product makes it a significant target for researchers in various fields, and a thorough understanding of its synthesis is crucial for its effective application.

References

An In-depth Technical Guide to the Hydrolysis and Condensation of Bis(cyanopropyl)dichlorosilane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the hydrolysis and condensation reaction mechanism of bis(cyanopropyl)dichlorosilane, a key process in the synthesis of functionalized polysiloxanes. Polysiloxanes bearing polar cyanopropyl groups are of significant interest in various advanced applications, including dielectric actuators, sensors, and specialized elastomers, due to their unique dielectric properties and thermal stability. This document details the underlying chemical principles, provides representative experimental protocols, and presents available quantitative data for closely related compounds to guide research and development in this area.

Core Reaction Mechanism: From Monomer to Polymer

The transformation of this compound into a polysiloxane polymer occurs in a two-step process: hydrolysis followed by condensation. This reaction pathway is characteristic of dichlorosilane chemistry.

Step 1: Hydrolysis

The initial and rapid step involves the reaction of this compound with water. In this nucleophilic substitution reaction, the chlorine atoms bonded to the silicon are replaced by hydroxyl (-OH) groups. This reaction is typically vigorous and liberates hydrogen chloride (HCl) as a byproduct. The resulting intermediate is bis(cyanopropyl)silanediol. Due to the high reactivity of the silicon-chlorine bond, this reaction is highly sensitive to moisture.

Step 2: Condensation

The newly formed silanediol is unstable and readily undergoes condensation. In this step, two silanol groups react with each other to form a siloxane bond (Si-O-Si), releasing a molecule of water. This process can occur in two ways:

-

Linear Condensation: The silanediol molecules react sequentially to form long linear polymer chains. This is the desired pathway for producing high-molecular-weight polysiloxanes.

-

Cyclization: Intramolecular condensation can occur, especially in dilute solutions, leading to the formation of cyclic siloxane byproducts. The formation of these cyclic species can limit the molecular weight of the final linear polymer.

The balance between linear polymer formation and cyclization is influenced by reaction conditions such as solvent, temperature, and monomer concentration.

Experimental Protocols

While specific experimental protocols for the hydrolysis and condensation of this compound are not extensively detailed in publicly available literature, the following procedures, adapted from the synthesis of similar functionalized polysiloxanes, provide a strong foundational methodology.

General Hydrolysis and Condensation of a Dichlorosilane

This protocol is a generalized procedure and may require optimization for this compound.

Materials:

-

This compound

-

Deionized water

-

An appropriate organic solvent (e.g., dioxane, toluene, or petroleum ether)

-

Stirring apparatus

-

Dropping funnel

-

Separatory funnel

Procedure:

-

A mixture of deionized water and an organic solvent is prepared in a reaction vessel equipped with a stirrer.

-

This compound is slowly added dropwise to the water-solvent mixture under vigorous stirring at room temperature. The slow addition is crucial to control the exothermic reaction and the release of HCl gas.

-

After the addition is complete, the reaction mixture is stirred for several hours (e.g., 5-10 hours) at room temperature to ensure complete hydrolysis and initial condensation.

-

The mixture is then allowed to stand, leading to the separation of the organic and aqueous layers.

-

The organic layer, containing the polysiloxane, is separated.

-

The organic phase is washed repeatedly with deionized water until it is neutral to remove any residual HCl.

-

The solvent is then removed under reduced pressure to yield the crude poly(bis(cyanopropyl)siloxane).

Further purification steps, such as extraction to remove cyclic byproducts, may be necessary depending on the desired polymer purity and molecular weight. For instance, toluene extraction has been shown to be effective in removing cyclic byproducts in similar systems.[1]

Quantitative Data

Specific quantitative data for the hydrolysis and condensation of this compound is scarce in the reviewed literature. However, data from the closely related monomer, (3-cyanopropyl)methyldichlorosilane, provides valuable insights into the expected outcomes and challenges, such as the formation of cyclic byproducts.

| Parameter | (3-Cyanopropyl)methyldichlorosilane | This compound |

| Reaction Condition | Hydrolysis-condensation in various solvents | Data not available |

| Solvent Effect on Product | Chlorinated solvents favor short chains; non-chlorinated solvents favor cyclic byproducts. Solvent-free conditions yield higher molecular weight polymer with fewer cyclics.[1] | Expected to be similar |

| Molecular Weight (Mn) | ≈14 kg/mol (solvent-free)[1] | Data not available |

| Cyclic Byproduct Content | 11% (solvent-free)[1] | Data not available |

Mandatory Visualizations

Reaction Pathway Diagram

The following diagram illustrates the two-step mechanism of hydrolysis and condensation of this compound.

Caption: Hydrolysis and condensation of this compound.

Experimental Workflow Diagram

This diagram outlines the general experimental procedure for the synthesis of poly(bis(cyanopropyl)siloxane).

Caption: General experimental workflow for polysiloxane synthesis.

References

A Comprehensive Technical Guide to Bis(cyanopropyl)dichlorosilane: Properties, Reactions, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bis(cyanopropyl)dichlorosilane [CAS Number: 1071-17-6], a bifunctional organosilane, is a versatile chemical intermediate with significant potential in materials science and as a derivatizing agent in various research and development sectors. Its dual reactivity, stemming from the dichlorosilyl group and the terminal nitrile functionalities, allows for a wide range of chemical transformations. This technical guide provides an in-depth overview of the physical and chemical characteristics of this compound, detailed experimental protocols for its synthesis and key reactions, and a discussion of its applications, particularly in the functionalization of surfaces for potential drug delivery systems.

Physicochemical Characteristics

This compound is a straw-colored liquid that is highly sensitive to moisture. Its key physical and chemical properties are summarized in the tables below for easy reference.

Table 1: General and Physical Properties

| Property | Value | Reference(s) |

| CAS Number | 1071-17-6 | [1] |

| Molecular Formula | C₈H₁₂Cl₂N₂Si | [1] |

| Molecular Weight | 235.19 g/mol | [1] |

| Appearance | Straw Liquid | |

| Boiling Point | 173-177 °C @ 1 mmHg | [1] |

| Density | 1.166 g/mL at 25 °C | [1] |

| Refractive Index (n²⁰/D) | 1.4799 | [1] |

| Flash Point | 95 °C | [1] |

| Purity | Typically ≥95% | [1] |

Table 2: Safety and Handling Information

| Parameter | Information | Reference(s) |

| GHS Hazard Statements | H314: Causes severe skin burns and eye damage. | |

| HMIS Rating | Health: 3, Flammability: 1, Reactivity: 1 | [1] |

| Hydrolytic Sensitivity | High; reacts rapidly with water and protic solvents. | [1] |

| Handling | Handle under a dry, inert atmosphere (e.g., nitrogen or argon). | [1] |

| Storage | Store in a cool, dry place in a tightly sealed container. | |

| Incompatible Materials | Water, alcohols, amines, oxidizing agents. |

Chemical Reactivity and Synthesis

The reactivity of this compound is dominated by the two chlorine atoms attached to the silicon center, which are excellent leaving groups. This allows for facile nucleophilic substitution reactions.

Hydrolysis and Condensation

The most prominent reaction of this compound is its rapid hydrolysis upon contact with water or moisture. The silicon-chlorine bonds are replaced by hydroxyl groups, forming an unstable silanediol intermediate. This intermediate readily undergoes condensation to form polysiloxane chains or cross-linked networks, with the cyanopropyl groups remaining as side chains. This reaction is vigorous and liberates hydrogen chloride (HCl) gas.

Reactions with Nucleophiles

This compound reacts with a variety of nucleophiles, such as alcohols and amines, to form disubstituted silanes. These reactions are typically carried out in the presence of a base (e.g., a tertiary amine like triethylamine) to scavenge the HCl byproduct.

-

Reaction with Alcohols: Forms bis(alkoxy)silanes.

-

Reaction with Amines: Forms bis(amino)silanes.

Synthesis

The primary industrial synthesis route for this compound is the hydrosilylation of allyl cyanide with dichlorosilane (H₂SiCl₂). This reaction is typically catalyzed by a platinum complex, such as Karstedt's catalyst. The reaction involves the addition of the Si-H bond across the carbon-carbon double bond of allyl cyanide.

Experimental Protocols

The following are representative experimental protocols. All procedures involving this compound should be conducted in a well-ventilated fume hood using appropriate personal protective equipment, including safety glasses, gloves, and a lab coat. All glassware should be oven-dried and cooled under an inert atmosphere before use.

Synthesis of this compound via Hydrosilylation

Materials:

-

Dichlorosilane (H₂SiCl₂)

-

Allyl cyanide

-

Karstedt's catalyst (platinum-divinyltetramethyldisiloxane complex in xylene, ~2% Pt)

-

Dry, degassed toluene (reaction solvent)

-

High-pressure reactor equipped with a magnetic stir bar, pressure gauge, and inlet/outlet valves.

Procedure:

-

In a glovebox, charge the high-pressure reactor with dry, degassed toluene and Karstedt's catalyst (e.g., 10-20 ppm Pt relative to the alkene).

-

Seal the reactor and transfer it to a fume hood.

-

Cool the reactor to a low temperature (e.g., -20 °C) using a suitable cooling bath.

-

Carefully condense a slight excess of dichlorosilane into the reactor.

-

Slowly add allyl cyanide (2.0 equivalents relative to dichlorosilane) to the cooled reactor via a syringe pump to control the exothermic reaction.

-

After the addition is complete, allow the reactor to slowly warm to room temperature and then heat to 60-80 °C.

-

Monitor the reaction progress by periodically taking aliquots (with extreme caution) for GC analysis or by monitoring the pressure drop in the reactor.

-

Once the reaction is complete (typically several hours), cool the reactor to room temperature and carefully vent the excess pressure.

-

The crude product can be purified by fractional distillation under reduced pressure to yield pure this compound.

Reaction with Ethanol to form Bis(3-cyanopropyl)diethoxysilane

Materials:

-

This compound

-

Anhydrous ethanol

-

Dry triethylamine (Et₃N)

-

Dry diethyl ether (solvent)

-

Schlenk flask with a magnetic stir bar, dropping funnel, and nitrogen inlet.

Procedure:

-

To a Schlenk flask under a nitrogen atmosphere, add a solution of this compound in dry diethyl ether.

-

In a separate flask, prepare a solution of anhydrous ethanol (2.2 equivalents) and dry triethylamine (2.2 equivalents) in dry diethyl ether.

-

Cool the this compound solution to 0 °C in an ice bath.

-

Add the ethanol/triethylamine solution dropwise to the stirred dichlorosilane solution via the dropping funnel. A white precipitate of triethylammonium chloride (Et₃N·HCl) will form.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.

-

Filter the reaction mixture under an inert atmosphere to remove the triethylammonium chloride precipitate.

-

Wash the precipitate with dry diethyl ether.

-

Combine the filtrate and washings and remove the solvent under reduced pressure.

-

The resulting crude product can be purified by vacuum distillation to yield Bis(3-cyanopropyl)diethoxysilane.

Surface Modification of Silica Nanoparticles

Materials:

-

Silica nanoparticles (pre-activated by drying under vacuum at >150 °C)

-

This compound

-

Anhydrous toluene

-

Dry triethylamine

Procedure:

-

Disperse the activated silica nanoparticles in anhydrous toluene in a round-bottom flask under a nitrogen atmosphere using sonication.

-

Add dry triethylamine (to act as an HCl scavenger) to the silica dispersion.

-

In a separate flask, prepare a solution of this compound in anhydrous toluene.

-

Add the this compound solution dropwise to the stirred silica nanoparticle dispersion at room temperature.

-

After the addition, heat the reaction mixture to reflux (around 110 °C for toluene) and maintain for 12-24 hours to ensure complete reaction with the surface silanol groups.

-

Cool the mixture to room temperature.

-

Isolate the functionalized silica nanoparticles by centrifugation.

-

Wash the nanoparticles sequentially with toluene, ethanol, and diethyl ether to remove unreacted silane and byproducts.

-

Dry the functionalized nanoparticles under vacuum to yield a fine powder.

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum of this compound is expected to show three distinct multiplets corresponding to the three methylene groups of the cyanopropyl chain. The approximate chemical shifts (in CDCl₃) would be:

-

~2.5 ppm (triplet, 2H, -CH₂-CN)

-

~1.9 ppm (multiplet, 2H, -CH₂-CH₂-CH₂-)

-

~1.2 ppm (multiplet, 2H, Si-CH₂-)

-

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum provides valuable information about the functional groups present. Key characteristic peaks for this compound include:

-

2245 cm⁻¹: Sharp, medium-intensity peak corresponding to the C≡N (nitrile) stretching vibration.

-

2950-2850 cm⁻¹: C-H stretching vibrations of the methylene groups.

-

1420 cm⁻¹: CH₂ scissoring vibration.

-

800-850 cm⁻¹: Si-C stretching vibration.

-

550-600 cm⁻¹: Si-Cl stretching vibrations (this region may be complex).

Applications in Drug Development and Research

While this compound itself is not a therapeutic agent, its derivatives and its use as a surface modifying agent are highly relevant to the field of drug development.

-

Functionalization of Surfaces: The primary application in a pharmaceutical context is the functionalization of inorganic substrates, such as silica nanoparticles, for use as drug delivery vehicles.[2] The cyanopropyl groups can be further modified, for example, by reduction to primary amines, which can then be used to conjugate drugs, targeting ligands, or polymers like polyethylene glycol (PEG) to improve biocompatibility.[2]

-

Chromatographic Stationary Phases: The nitrile group provides a polar functionality. Silanes bearing cyanopropyl groups are used to create stationary phases for high-performance liquid chromatography (HPLC) and gas chromatography (GC), which can be used in the purification and analysis of drug compounds.

-

Synthetic Intermediate: The dinitrile functionality can be a precursor to other functional groups, such as amines (via reduction) or carboxylic acids (via hydrolysis), making it a useful building block in multi-step organic syntheses.

Visualized Workflows and Relationships

The following diagrams, generated using the DOT language, illustrate key processes involving this compound.

Caption: Synthesis of this compound.

Caption: Hydrolysis and condensation of the silane.

References

Bis(cyanopropyl)dichlorosilane safety data sheet (SDS) and handling precautions.

An In-depth Technical Guide to the Safe Handling of Bis(cyanopropyl)dichlorosilane

For researchers, scientists, and professionals in drug development, the safe handling of chemical reagents is paramount. This guide provides a comprehensive overview of the safety data and handling precautions for this compound, a key intermediate in various synthetic processes.

Chemical and Physical Properties

A clear understanding of the physical and chemical properties of a substance is the foundation of its safe handling. The following tables summarize the key quantitative data for this compound.

Table 1: Identification and Physical Properties

| Property | Value |

| CAS Number | 1071-17-6[1][2][3][4][5] |

| Molecular Formula | C8H12Cl2N2Si[1][2][4] |

| Molecular Weight | 235.19 g/mol [1][4][6] |

| Appearance | Clear, straw-colored liquid[4][7] |

| Odor | Acrid[7] |

| Purity | 95%[1][4] |

Table 2: Health and Safety Data

| Property | Value |

| Boiling Point | 173-177 °C / 1 mmHg[1] |

| Density | 1.166 g/mL at 25 °C[1] |

| Flash Point | 95 °C[1] |

| Refractive Index | 1.4799 @ 20°C[1] |

| Hydrolytic Sensitivity | Reacts rapidly with moisture, water, and protic solvents[1] |

Hazard Identification and Safety Precautions

This compound is classified as a hazardous substance, and appropriate precautions must be taken to avoid exposure.

GHS Hazard Classification:

-

Signal Word: Danger[7]

-

Hazard Statements: H314 - Causes severe skin burns and eye damage[7].

-

EUH Statements: EUH014 - Reacts violently with water[7].

Primary Hazards:

-

Corrosive: Causes severe skin burns and eye damage upon contact[7].

-

Reactivity: Reacts with water and moisture in the air to liberate hydrogen chloride gas[7]. Irritating fumes of hydrochloric acid and organic acid vapors may develop when the material is exposed to water or open flame[7].

-

Inhalation Toxicity: May cause irritation to the respiratory tract[7].

-

Ingestion Toxicity: May be harmful if swallowed[7].

Handling and Storage

Proper handling and storage procedures are critical to minimizing the risks associated with this compound.

Safe Handling Workflow:

Caption: Safe handling workflow for this compound.

Storage Conditions:

-

Keep the container tightly closed and store it in a dry, well-ventilated place away from heat[7].

-

Incompatible with alcohols, amines, and oxidizing agents[7].

Emergency Procedures

In the event of exposure or a spill, immediate and appropriate action is necessary.

First-Aid Measures:

Caption: First-aid procedures for exposure to this compound.

Fire-Fighting Measures:

In case of a fire involving this compound, follow these procedures:

Caption: Fire-fighting procedures for this compound.

Experimental Protocols

Detailed experimental protocols for the determination of the physical and chemical properties listed in this guide are not publicly available. These properties are typically determined using standardized methods, such as those established by ASTM or ISO. For specific experimental details, it is recommended to consult a certified testing laboratory.

Conclusion

This compound is a valuable chemical reagent that requires careful handling due to its corrosive and reactive nature. By adhering to the safety precautions, handling procedures, and emergency protocols outlined in this guide, researchers and scientists can minimize the risks and ensure a safe working environment. Always consult the most recent Safety Data Sheet (SDS) from the supplier before working with this or any other chemical.

References

- 1. This compound | [gelest.com]

- 2. This compound | 1071-17-6 [chemicalbook.com]

- 3. organosilicon.alfa-chemistry.com [organosilicon.alfa-chemistry.com]

- 4. cymitquimica.com [cymitquimica.com]

- 5. pharmainfosource.com [pharmainfosource.com]

- 6. This compound [myskinrecipes.com]

- 7. s3.amazonaws.com [s3.amazonaws.com]

Spectroscopic data (NMR, FT-IR) for Bis(cyanopropyl)dichlorosilane characterization.

Technical Guide: Spectroscopic Characterization of Bis(cyanopropyl)dichlorosilane

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Publicly available, detailed experimental spectroscopic data (NMR, FT-IR) for this compound is limited. This guide provides a comprehensive overview of the expected spectroscopic characteristics and experimental protocols based on established principles of organosilane chemistry. For illustrative purposes, representative data from a closely related analogue, (3-Cyanopropyl)methyldichlorosilane, is presented where specific data for the target compound is unavailable.

Introduction

This compound, with the chemical formula C₈H₁₂Cl₂N₂Si, is a bifunctional organosilane compound. Its structure, featuring two cyanopropyl groups and two reactive chlorine atoms attached to a central silicon atom, makes it a valuable precursor in the synthesis of specialized silicones and as a surface modifying agent. The cyano groups offer sites for further chemical modification, while the dichlorosilane moiety allows for hydrolysis and condensation reactions to form polysiloxane networks.

Accurate characterization of this compound is critical for its application in research and development. This technical guide outlines the expected spectroscopic data from Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FT-IR) spectroscopy, along with detailed experimental protocols for its synthesis and analysis.

Molecular Structure and Expected Spectroscopic Features

The molecular structure of this compound is key to interpreting its spectroscopic data. The molecule possesses a central silicon atom bonded to two chlorine atoms and two 3-cyanopropyl chains.

Expected ¹H NMR Signals: The proton NMR spectrum is expected to show three distinct signals corresponding to the three methylene (-CH₂-) groups in the propyl chain.

Expected ¹³C NMR Signals: The carbon NMR spectrum should display four signals: three for the propyl chain carbons and one for the nitrile carbon.

Expected FT-IR Absorptions: The infrared spectrum will be characterized by the stretching vibration of the nitrile group (C≡N) and various vibrations associated with the alkyl chain and the Si-Cl bonds.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Representative ¹H NMR Data for an Analogous Cyanopropyl-substituted Dichlorosilane

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~2.5 | Triplet | 4H | α-CH₂ (next to C≡N) |

| ~1.9 | Multiplet | 4H | β-CH₂ |

| ~1.1 | Multiplet | 4H | γ-CH₂ (next to Si) |

Table 2: Representative ¹³C NMR Data for an Analogous Cyanopropyl-substituted Dichlorosilane

| Chemical Shift (ppm) | Assignment |

| ~119 | C≡N |

| ~20 | α-CH₂ |

| ~18 | β-CH₂ |

| ~15 | γ-CH₂ |

Fourier-Transform Infrared (FT-IR) Spectroscopy

Table 3: Expected FT-IR Vibrational Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2950 | Medium | C-H stretch (asymmetric) |

| ~2870 | Medium | C-H stretch (symmetric) |

| ~2245 | Strong | C≡N stretch (nitrile) |

| ~1460 | Medium | -CH₂- bend (scissoring) |

| ~800 | Strong | Si-Cl stretch |

| ~550 | Strong | Si-Cl stretch |

Experimental Protocols

Hypothetical Synthesis of this compound

This protocol describes a plausible method for the synthesis of this compound via hydrosilylation.

Materials:

-

Dichlorosilane (H₂SiCl₂)

-

Allyl cyanide (CH₂=CHCH₂CN)

-

Karstedt's catalyst (platinum-divinyltetramethyldisiloxane complex)

-

Anhydrous toluene

-

Inert gas (Argon or Nitrogen)

Procedure:

-

A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and an addition funnel under an inert atmosphere is charged with a solution of dichlorosilane in anhydrous toluene.

-

A small amount of Karstedt's catalyst is added to the flask.

-

Allyl cyanide is dissolved in anhydrous toluene and placed in the addition funnel.

-

The allyl cyanide solution is added dropwise to the stirred solution of dichlorosilane at room temperature.

-

After the addition is complete, the reaction mixture is gently heated to 60-70 °C for several hours to ensure the completion of the reaction.

-

The reaction progress is monitored by FT-IR spectroscopy by observing the disappearance of the Si-H stretching band (~2200 cm⁻¹) from dichlorosilane.

-

Upon completion, the solvent is removed under reduced pressure.

-

The crude product is purified by vacuum distillation to yield this compound as a colorless liquid.

Spectroscopic Characterization

¹H and ¹³C NMR Spectroscopy:

-

A sample of the purified product (~10-20 mg) is dissolved in deuterated chloroform (CDCl₃) in an NMR tube.

-

¹H and ¹³C NMR spectra are recorded on a 400 MHz or higher field NMR spectrometer.

-

Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

FT-IR Spectroscopy:

-

A thin film of the neat liquid sample is placed between two potassium bromide (KBr) or sodium chloride (NaCl) plates.

-

The FT-IR spectrum is recorded in the range of 4000-400 cm⁻¹.

-

The positions of the absorption bands are reported in reciprocal centimeters (cm⁻¹).

Visualizations

Caption: Experimental workflow for the synthesis and characterization of this compound.

Understanding the role of cyanopropyl groups in silane polarity.

An In-depth Technical Guide to the Role of Cyanopropyl Groups in Silane Polarity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Silane coupling agents are organosilicon compounds that serve as critical intermediaries for bonding organic polymers to inorganic materials. Their bifunctional nature, possessing both an inorganic-reactive group and an organo-reactive group, allows for profound modifications of surface properties. A key property that can be tailored is polarity, which governs the interaction of a surface with its environment. This is particularly crucial in fields like drug development and analytical sciences, where precise control over surface interactions is paramount for applications ranging from biopolymer immobilization to chromatographic separations.

This guide provides a detailed examination of the role of the cyanopropyl functional group in defining the polarity of silane-modified surfaces. We will explore the molecular basis for its unique characteristics, present quantitative data, detail relevant experimental protocols, and visualize the underlying principles.

The Cyanopropyl Group: A Molecular Perspective

A typical cyanopropyl silane, such as 3-cyanopropyltrimethoxysilane, consists of three key components:

-

Hydrolyzable Silane Headgroup: Groups like methoxy (-OCH₃) or ethoxy (-OC₂H₅) react with surface silanol (Si-OH) groups on substrates like silica or glass, forming stable covalent siloxane (Si-O-Si) bonds.[1][2]

-

Alkyl Spacer: A propyl (-C₃H₆-) chain links the silane headgroup to the functional cyano group. This chain is aliphatic and contributes a degree of hydrophobicity.

-

Cyano (Nitrile) Terminus: The nitrile group (-C≡N) is the primary determinant of the silane's unique polarity. Due to the high electronegativity of the nitrogen atom and the triple bond, the cyano group possesses a large dipole moment, making it a strong electron-withdrawing group.[3][4]

This combination of a hydrophobic spacer and a highly polar terminus gives cyanopropyl-modified surfaces a distinct, moderately polar character.[5] This duality is the source of its versatile applications.

Below is a diagram illustrating the molecular structure and its contribution to the silane's polarity.

Impact on Surface Polarity and Applications

The primary application leveraging the unique polarity of cyanopropyl silanes is in High-Performance Liquid Chromatography (HPLC). Silica gel is chemically modified with cyanopropyl silanes to create a "cyanopropyl phase" or "CN phase" stationary phase.[6]

The moderate polarity of this phase allows it to be used in two distinct modes:

-

Normal-Phase Chromatography: When used with non-polar mobile phases (e.g., hexane), the polar cyano group is the primary site of interaction. In this mode, the cyanopropyl phase behaves like a less polar version of bare silica, separating compounds based on their polar functional groups.[6][7][8] It offers faster equilibration times compared to unmodified silica.[6]

-

Reversed-Phase Chromatography: When used with polar mobile phases (e.g., water/acetonitrile mixtures), the hydrophobic propyl chain and weaker dipole interactions dominate. It acts as a less hydrophobic alternative to traditional C8 or C18 phases, offering different selectivity, particularly for compounds with π-electrons or polar functional groups.[6][8]

This dual-mode capability makes cyanopropyl columns highly versatile for separating a wide range of analytes, from polar pesticides to non-polar aromatic compounds.[6][9]

Quantitative Data Presentation

The polarity of a stationary phase in chromatography is a relative measure. The following table summarizes the polarity of common HPLC stationary phases, illustrating the intermediate nature of the cyanopropyl phase.

| Stationary Phase | Functional Group | Relative Polarity | Primary Retention Mechanism(s) |

| Silica | -Si-OH | Very High | Adsorption, Hydrogen Bonding |

| Amino | -C₃H₆NH₂ | High | Adsorption, Weak Anion Exchange |

| Diol | -C₃H₆OCH₂CHOHCH₂OH | High | Adsorption, Hydrogen Bonding |

| Cyanopropyl (CN) | -C₃H₆CN | Intermediate | Dipole-Dipole, π-π, Hydrophobic |

| Phenyl | -C₆H₅ | Intermediate-Low | π-π Interactions, Hydrophobic |

| Octyl (C8) | -C₈H₁₇ | Low | Hydrophobic Interactions |

| Octadecyl (C18) | -C₁₈H₃₇ | Very Low | Hydrophobic Interactions |

Surface wettability, another measure of polarity, can be quantified by measuring the contact angle of water. A lower contact angle indicates a more hydrophilic (polar) surface.

| Surface Modification | Typical Water Contact Angle (θ) | Relative Polarity |

| Clean Glass/Silica | < 10° | Very High |

| Aminopropylsilane | 40° - 60° | High |

| Cyanopropylsilane | 60° - 75° | Intermediate |

| Octylsilane (C8) | ~105° | Low |

| Octadecylsilane (C18) | ~110° | Very Low |

| Fluoroalkylsilane | > 115° | Extremely Low (Hydrophobic & Oleophobic) |

| Note: Absolute values can vary based on substrate and deposition method. This table provides representative data for comparison.[10][11] |

Experimental Protocols

Protocol 1: Characterization of Surface Polarity via Contact Angle Measurement

This protocol describes the determination of surface polarity by measuring the static contact angle of water on a silane-modified substrate.

1. Objective: To quantify the wettability (hydrophilicity/hydrophobicity) of a surface functionalized with cyanopropyl silane.

2. Materials & Equipment:

-

Substrates (e.g., silicon wafers, glass slides)

-

Piranha solution (H₂SO₄/H₂O₂ mixture, EXTREME CAUTION ) or Plasma cleaner

-

Cyanopropyl silane (e.g., 3-cyanopropyltriethoxysilane)

-

Anhydrous solvent (e.g., toluene)

-

Deionized water (for contact angle measurement)

-

Contact angle goniometer with a high-resolution camera

-

Oven or hot plate

3. Methodology:

-

Substrate Cleaning: Substrates are rigorously cleaned to ensure a fully hydroxylated surface. This is typically achieved by immersion in a piranha solution for 30 minutes followed by extensive rinsing with deionized water and drying under a nitrogen stream, or by treatment with an oxygen plasma cleaner.

-

Silane Deposition (Solution Phase):

-

Prepare a 1-2% (v/v) solution of cyanopropyl silane in anhydrous toluene.

-

Immerse the cleaned, dry substrates in the silane solution.

-

Allow the reaction to proceed for 2-4 hours at room temperature or 30-60 minutes at 60°C.

-

Remove substrates and rinse thoroughly with toluene, followed by ethanol, to remove physisorbed silane.

-

Cure the substrates in an oven at 110-120°C for 30-60 minutes to promote covalent bond formation and remove residual solvent.

-

-

Contact Angle Measurement:

-

Place the modified substrate on the goniometer stage.

-

Dispense a small droplet (2-5 µL) of deionized water onto the surface using a microsyringe.

-

Capture a high-resolution image of the droplet at the liquid-solid interface.

-

Use the instrument's software to measure the angle between the substrate surface and the tangent of the droplet at the point of contact.

-

Repeat the measurement at multiple locations on the surface to ensure statistical validity.

-

The workflow for this protocol is visualized below.

References

- 1. Molecular orientation of silane at the surface of colloidal silica - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. shinetsusilicone-global.com [shinetsusilicone-global.com]

- 3. researchgate.net [researchgate.net]

- 4. Cyano Compounds, 2 Cyano Phenol | Changfu Chemical [cfsilicones.com]

- 5. akjournals.com [akjournals.com]

- 6. separationmethods.com [separationmethods.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Cyno column mechanism - Chromatography Forum [chromforum.org]

- 9. Comparison of chromatographic properties of cyanopropyl-, diol- and aminopropyl- polar-bonded stationary phases by the retention of model compounds in normal-phase liquid chromatography systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. gelest.com [gelest.com]

- 11. researchgate.net [researchgate.net]

Bis(cyanopropyl)dichlorosilane: A Precursor for High-Performance Polysiloxane Polymers

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Bis(cyanopropyl)dichlorosilane is a key organosilicon monomer utilized in the synthesis of specialized polysiloxane polymers. The incorporation of cyanopropyl functional groups along the siloxane backbone imparts unique properties to the resulting polymers, most notably a significant increase in polarity and dielectric constant. This makes them highly valuable materials for a range of advanced applications, including as stationary phases in gas chromatography, high-permittivity dielectric materials in electronics, and potentially in drug delivery systems where polarity modulation is crucial. This technical guide provides a comprehensive overview of the synthesis of this compound and its subsequent polymerization to poly(bis(cyanopropyl)siloxane), including available physical properties, general synthetic pathways, and characterization considerations.

Monomer: this compound

This compound is a reactive dichlorosilane monomer containing two cyanopropyl side chains. These polar nitrile groups are responsible for the enhanced dielectric properties of the corresponding polymers.

Physicochemical Properties

A summary of the available physical and chemical properties of this compound is presented in Table 1.

| Property | Value | Reference |

| CAS Number | 1071-17-6 | [1][2] |

| Molecular Formula | C₈H₁₂Cl₂N₂Si | [1] |

| Molecular Weight | 235.19 g/mol | [1] |

| Appearance | Straw-colored liquid | |

| Purity | > 95% | [1] |

| Boiling Point | 173-177 °C at 1 mmHg | [1] |

| Density | 1.166 g/mL at 25 °C | [1] |

| Refractive Index | 1.4799 at 20 °C | [1] |

| Hydrolytic Sensitivity | Reacts rapidly with moisture, water, and protic solvents | [1] |

Synthesis of this compound

The primary industrial synthesis of this compound is achieved through the hydrosilylation of allyl cyanide with dichlorosilane. This reaction involves the addition of the Si-H bond of dichlorosilane across the carbon-carbon double bond of allyl cyanide, typically in the presence of a platinum-based catalyst.

Experimental Protocol: General Procedure for Hydrosilylation

-

Reactor Setup: A pressure-resistant reactor (e.g., a stainless steel autoclave) equipped with a magnetic stir bar, a pressure gauge, and inlet/outlet valves is required. The reactor must be thoroughly dried and purged with an inert gas (e.g., argon or nitrogen) to remove any atmospheric moisture.

-

Charging Reactants: Allyl cyanide and a suitable platinum catalyst (e.g., Speier's catalyst, H₂PtCl₆, or Karstedt's catalyst) are added to the reactor under an inert atmosphere.

-

Addition of Dichlorosilane: The reactor is cooled, and a stoichiometric amount of dichlorosilane is carefully condensed into the reactor.

-

Reaction Conditions: The reactor is sealed and allowed to warm to the desired reaction temperature. The reaction progress is monitored by observing changes in pressure and temperature.

-

Work-up and Purification: After the reaction is complete, the reactor is cooled, and any excess dichlorosilane is safely vented. The crude product is then purified by fractional distillation under reduced pressure to yield pure this compound.

Polymerization of this compound

The polymerization of this compound proceeds through hydrolysis and condensation. The highly reactive silicon-chlorine bonds readily react with water to form silanol intermediates, which then undergo condensation to form the polysiloxane backbone, releasing hydrochloric acid as a byproduct.

Experimental Protocol: General Procedure for Hydrolysis and Condensation

A detailed experimental protocol for the controlled polymerization of this compound is not explicitly available in the reviewed literature. However, the general principles of dichlorosilane hydrolysis can be applied. The reaction is highly exothermic and produces corrosive hydrochloric acid, requiring careful control of reaction conditions.

-

Reaction Setup: A reaction vessel equipped with a mechanical stirrer, a dropping funnel, a condenser, and a means to neutralize the evolving HCl gas (e.g., a scrubber) is assembled.

-

Solvent and Water: A suitable inert solvent (e.g., toluene or diethyl ether) and a controlled amount of water, potentially with a proton acceptor like pyridine to neutralize HCl in situ, are placed in the reaction vessel.

-

Monomer Addition: A solution of this compound in the same inert solvent is added dropwise to the water-containing mixture with vigorous stirring. The temperature should be carefully controlled, potentially using an ice bath.

-

Reaction and Work-up: After the addition is complete, the reaction mixture is stirred until the evolution of HCl ceases. The organic layer is then separated, washed with water to remove any remaining acid and salts, and dried over an anhydrous salt (e.g., magnesium sulfate).

-

Polymer Isolation: The solvent is removed under reduced pressure to yield the crude poly(bis(cyanopropyl)siloxane). Further purification may involve precipitation of the polymer from a suitable solvent system.

Properties and Characterization of Poly(bis(cyanopropyl)siloxane)

Polysiloxanes with a high content of cyanopropyl groups are known for their high polarity.[4] This makes them excellent stationary phases for gas chromatography, capable of separating fatty acid methyl esters (FAMEs) with high resolution. The cyanopropyl groups also lead to a significant increase in the dielectric constant of the material compared to standard polydimethylsiloxanes (PDMS).

Expected Polymer Characteristics

While specific quantitative data for the polymer derived directly from this compound is not available in the searched literature, the following characteristics can be anticipated based on related cyanopropyl-containing polysiloxanes:

-

High Dielectric Constant: The presence of the polar nitrile groups is expected to result in a polymer with a significantly higher dielectric constant than PDMS.

-

Thermal Stability: Polysiloxanes generally exhibit good thermal stability. The thermal properties of poly(bis(cyanopropyl)siloxane) would need to be determined using techniques like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

-

Molecular Weight: The molecular weight and molecular weight distribution of the polymer can be controlled by the reaction conditions during polymerization and can be characterized by Gel Permeation Chromatography (GPC).

Experimental Workflow for Synthesis and Characterization

The following diagram outlines a typical experimental workflow for the synthesis of this compound, its polymerization, and the characterization of the resulting polymer.

References

Commercial availability and purity of research-grade Bis(cyanopropyl)dichlorosilane.

This technical guide provides an in-depth overview of research-grade Bis(cyanopropyl)dichlorosilane, focusing on its commercial availability, purity, synthesis, and applications, particularly for researchers, scientists, and drug development professionals.

Commercial Availability and Purity

This compound is a specialized chemical primarily used in the preparation of highly polar stationary phases for chromatography. It is commercially available from a number of chemical suppliers.

Table 1: Commercial Availability of this compound

| Supplier | Product Name | CAS Number | Purity | Notes |

| Gelest, Inc. | This compound | 1071-17-6 | 95%[1] | A leading supplier of silanes and silicones. |

| Alfa Chemistry | Bis(3-Cyanopropyl)Dichlorosilane | 1071-17-6 | Not specified | Listed as a catalog item. |

| CymitQuimica | This compound | 1071-17-6 | 95% | European supplier. |

The typical purity for research-grade this compound is 95%[1]. Impurities may include starting materials from the synthesis or byproducts of side reactions. For highly sensitive applications, further purification may be necessary.

Synthesis of this compound

The primary method for synthesizing this compound is the hydrosilylation of allyl cyanide with dichlorosilane. This reaction involves the addition of the silicon-hydrogen bond of dichlorosilane across the carbon-carbon double bond of allyl cyanide.

Signaling Pathway of Synthesis

The synthesis reaction can be visualized as a direct addition reaction catalyzed by a platinum complex.

Caption: Synthesis of this compound via hydrosilylation.

Experimental Protocol: Synthesis

The following is a representative experimental protocol for the synthesis of this compound.

Materials:

-

Dichlorosilane (H₂SiCl₂)

-

Allyl cyanide (CH₂=CHCH₂CN)

-

Karstedt's catalyst (a platinum(0) complex)

-

Anhydrous toluene (solvent)

-

Inert gas (e.g., Argon or Nitrogen)

Procedure:

-

A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a condenser, and an inert gas inlet is charged with dichlorosilane and anhydrous toluene under an inert atmosphere.

-

The solution is cooled in an ice bath.

-

A solution of allyl cyanide in anhydrous toluene is added dropwise to the stirred solution of dichlorosilane. An excess of allyl cyanide is typically used.

-

A catalytic amount of Karstedt's catalyst is added to the reaction mixture.

-

The reaction mixture is allowed to slowly warm to room temperature and then heated to a moderate temperature (e.g., 60-80 °C) for several hours to ensure the completion of the reaction. The progress of the reaction can be monitored by techniques such as Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy.

-

Upon completion, the solvent and any excess volatile reactants are removed under reduced pressure.

Purification of this compound

The crude product obtained from the synthesis typically requires purification to remove the catalyst, unreacted starting materials, and any byproducts. Fractional distillation under reduced pressure is the most common method for purifying chlorosilanes.

Experimental Workflow for Purification

The purification process involves the separation of the desired product from impurities based on differences in their boiling points.

Caption: Purification workflow for this compound.

Experimental Protocol: Purification

Apparatus:

-

A fractional distillation apparatus suitable for vacuum distillation.

-

Heating mantle and temperature controller.

-

Vacuum pump and pressure gauge.

Procedure:

-

The crude this compound is transferred to the distillation flask.

-

The system is carefully evacuated to the desired pressure.

-

The distillation flask is heated gently to initiate boiling.

-

The temperature of the vapor is monitored at the still head. Fractions are collected at different temperature ranges.

-

The fraction corresponding to the boiling point of this compound is collected as the purified product. The boiling point of this compound is approximately 173-177 °C at 1 mmHg.

-

The purity of the collected fractions should be verified by analytical techniques such as GC-MS or NMR.

Application in Gas Chromatography Stationary Phase Preparation

This compound is a key precursor for the synthesis of cyanopropyl-functionalized polysiloxane stationary phases used in gas chromatography. These stationary phases are highly polar and are particularly effective for the separation of polar compounds, such as fatty acid methyl esters (FAMEs).

Logical Relationship in Stationary Phase Preparation

The preparation of a GC stationary phase involves the hydrolysis and subsequent polymerization of this compound, often with other dichlorosilanes to achieve the desired polarity and thermal stability.

Caption: Preparation of a cyanopropyl polysiloxane GC stationary phase.

Experimental Protocol: Stationary Phase Preparation

The following is a generalized protocol for the preparation of a cyanopropyl polysiloxane stationary phase.

Materials:

-

Purified this compound

-

Other dichlorosilane monomers (e.g., dimethyldichlorosilane for tuning polarity)

-

Deionized water

-

An appropriate organic solvent (e.g., toluene)

-

A capillary column for coating

Procedure:

-

A precise mixture of this compound and other dichlorosilane monomers is dissolved in an anhydrous organic solvent under an inert atmosphere.

-

A controlled amount of water is slowly added to the solution to initiate hydrolysis of the chloro-silane bonds, forming silanols.

-

The reaction mixture is stirred to promote polycondensation of the silanols, leading to the formation of a polysiloxane polymer. The viscosity of the solution will increase as the polymer chains grow.

-

The resulting polymer solution is then used to coat the inner surface of a fused silica capillary column using dynamic or static coating methods.

-

After coating, the column is conditioned by heating it under a flow of inert gas to remove any residual solvent and to cross-link and stabilize the stationary phase.

This guide provides a foundational understanding of the properties, synthesis, and applications of research-grade this compound. Researchers should always refer to safety data sheets and conduct their own risk assessments before handling this chemical. The provided experimental protocols are illustrative and may require optimization based on specific laboratory conditions and desired outcomes.

References

Reactivity of the Silicon-Chlorine Bond in Bis(cyanopropyl)dichlorosilane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bis(cyanopropyl)dichlorosilane is a bifunctional organosilicon compound featuring two cyanopropyl groups and two reactive chlorine atoms attached to a central silicon atom. The presence of the polar silicon-chlorine (Si-Cl) bond is the defining feature of its chemistry, rendering the molecule highly susceptible to nucleophilic substitution reactions. This technical guide provides an in-depth analysis of the reactivity of the Si-Cl bond in this compound, focusing on key reactions such as hydrolysis, alcoholysis, and amination. Understanding the reactivity of this bond is crucial for its application in surface modification, synthesis of silicones, and potential, though not yet extensively documented, roles in biomedical and pharmaceutical research.

Core Reactivity of the Silicon-Chlorine Bond

The Si-Cl bond in this compound is highly polarized due to the difference in electronegativity between silicon (1.90) and chlorine (3.16). This polarization results in a significant partial positive charge on the silicon atom, making it an excellent electrophile and highly susceptible to attack by nucleophiles. The two chlorine atoms are good leaving groups, further facilitating substitution reactions.

The general mechanism for the nucleophilic substitution at the silicon center proceeds via a bimolecular nucleophilic substitution (SN2)-like mechanism. The incoming nucleophile attacks the silicon atom, leading to a trigonal bipyramidal transition state, followed by the departure of the chloride ion.

Key Reactions of this compound

The high reactivity of the Si-Cl bonds allows for a variety of transformations, leading to the formation of new silicon-oxygen and silicon-nitrogen bonds.

Hydrolysis

This compound reacts rapidly with water and other protic solvents in a vigorous and exothermic hydrolysis reaction. The Si-Cl bonds are sequentially replaced by hydroxyl groups, leading to the formation of the corresponding silanediol, bis(3-cyanopropyl)silanediol. This intermediate is often unstable and can readily undergo self-condensation to form siloxanes, which can be linear oligomers or cyclic species. The release of hydrogen chloride (HCl) gas is a characteristic byproduct of this reaction.

Alcoholysis

In the presence of alcohols, this compound undergoes alcoholysis to form the corresponding dialkoxysilane. For example, reaction with ethanol yields bis(3-cyanopropyl)diethoxysilane. This reaction also produces hydrogen chloride. The resulting alkoxysilanes are generally more stable towards hydrolysis than the parent chlorosilane but can still be hydrolyzed under appropriate conditions, making them useful as crosslinking agents in silicone formulations.

Amination

The Si-Cl bonds in this compound readily react with primary and secondary amines to form aminosilanes. For instance, the reaction with a secondary amine like diethylamine would yield N,N,N',N'-tetraethyl-1,1-bis(3-cyanopropyl)silanediamine. These reactions typically require a stoichiometric amount of a non-nucleophilic base to neutralize the generated hydrogen chloride, or an excess of the amine can be used for the same purpose. The resulting aminosilanes are also moisture-sensitive.

Quantitative Data

Due to the limited availability of published research specifically on this compound, a comprehensive table of quantitative data from various sources is not possible. The following table summarizes the available physical properties.

| Property | Value |

| Molecular Formula | C₈H₁₂Cl₂N₂Si |

| Molecular Weight | 235.19 g/mol |

| Boiling Point | 173-177 °C at 1 mmHg |

| Density | 1.166 g/mL at 25 °C |

| Refractive Index | 1.4799 at 20 °C |

| Hydrolytic Sensitivity | Reacts rapidly with moisture/water |

Experimental Protocols